6-Bromo-3-chloro-2-fluorophenylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

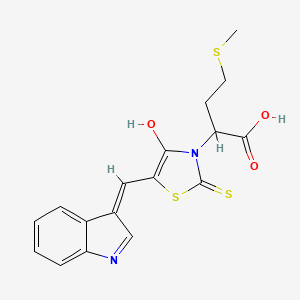

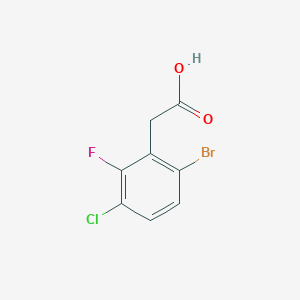

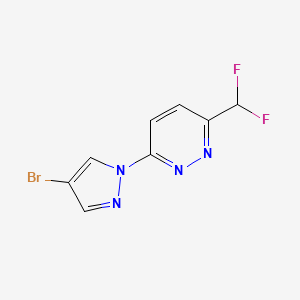

6-Bromo-3-chloro-2-fluorophenylacetic acid is a halogenated aromatic compound that contains bromo, chloro, and fluoro substituents on the phenyl ring, along with an acetic acid moiety. This compound is structurally related to other halogenated aromatic carboxylic acids, which are often studied for their reactivity and potential applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 6-Bromo-3-chloro-2-fluorophenylacetic acid, typically involves halogenation reactions where one or more halogen atoms are introduced into the aromatic ring. The synthesis may also include steps for the introduction of the acetic acid group. While the specific synthesis of 6-Bromo-3-chloro-2-fluorophenylacetic acid is not detailed in the provided papers, related compounds have been synthesized through nucleophilic aromatic substitution (S_NAr) reactions, as seen in the study of 6-halopurine nucleosides . The reactivity order observed in these S_NAr reactions could provide insights into the reactivity of similar halogenated compounds.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be analyzed using spectroscopic methods such as FTIR and FT-Raman, as demonstrated in the study of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid . These techniques allow for the identification of functional groups and provide information on the vibrational frequencies of the molecule. Density functional theory (DFT) calculations can also be used to optimize molecular geometries and predict various properties, including thermodynamic properties and atomic charges .

Chemical Reactions Analysis

The reactivity of halogenated aromatic carboxylic acids can be explored through their participation in various chemical reactions. For instance, the study of bromo-(o-chloro)phenylacetic acid (BrA) showed that it can undergo spontaneous racemization during the resolving process, indicating a potential for chemical instability under certain conditions . Additionally, the reactivity of carboxylic acids with derivatization reagents in high-performance liquid chromatography (HPLC) has been investigated, suggesting that halogenated aromatic carboxylic acids could form fluorescent derivatives under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic carboxylic acids, such as solubility, melting point, and acidity, are influenced by the presence and position of the halogen substituents on the aromatic ring. The ionization potential, electron affinity, and other electronic properties can be studied using computational methods like DFT, as shown in the analysis of related compounds . The presence of halogens can also affect the compound's reactivity towards nucleophiles and electrophiles, as well as its behavior in various solvents .

Scientific Research Applications

Reactivity and Acidity Analysis

A comparative DFT study examined the reactivity and acidity of various halogenated phenylacetic acids, including 6-Bromo-3-chloro-2-fluorophenylacetic acid. This research provided insights into their structural properties, reactivity using descriptors such as Fukui functions, local softness, and electrophilicity, as well as acidity calculations. The vibrational spectra of these compounds were also explored, contributing to a deeper understanding of their chemical behavior (Srivastava et al., 2015).

Synthesis and Rearrangement Studies

Another study focused on the rearrangement of halo-substituted amino-dihydro-hydroxycarbostyrils, which are related to 6-Bromo-3-chloro-2-fluorophenylacetic acid. This research provided valuable information on the behavior of these compounds under different conditions, offering insights into their synthetic pathways and potential applications in chemical synthesis (McCord et al., 1982).

Pharmacological Evaluation

Research on the derivatives of anti-inflammatory agents related to 6-Bromo-3-chloro-2-fluorophenylacetic acid revealed interesting pharmacological properties. The study indicated that the presence of halogen in these compounds significantly influenced their anti-inflammatory and antipyretic activities, leading to a hypothesis about the loss of activity in certain compounds (Cignarella et al., 1983).

Coordination-Mediated Resolution

In a study involving coordination-mediated resolution, the racemic alpha-bromo-2-chlorophenylacetic acid, closely related to 6-Bromo-3-chloro-2-fluorophenylacetic acid, was resolved using a chiral acid. This research highlights the potential of using such compounds in resolving racemic mixtures, which is a crucial process in various fields of chemistry and pharmaceuticals (Xu et al., 2005).

Displacement Reactions Study

A study on SNAr (nucleophilic aromatic substitution) reactions involving 6-halopurine nucleosides, which include compounds structurally related to 6-Bromo-3-chloro-2-fluorophenylacetic acid, was conducted to understand their reactivity and mechanisms. This research is significant for designing synthetic pathways in medicinal chemistry and understanding the reactivity patterns of such compounds (Liu & Robins, 2007).

Safety And Hazards

The safety data sheet for a similar compound, “2-Bromo-6-fluorophenylacetic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCAYEMAFTUYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)CC(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2-fluorophenylacetic acid | |

CAS RN |

1823315-94-1 |

Source

|

| Record name | 2-(6-bromo-3-chloro-2-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501753.png)

![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

![8-(4-bromophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501755.png)

![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)